molecular formula C20H22N2O4 B4008118 N-(4-acetylphenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)propanamide

N-(4-acetylphenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)propanamide

Cat. No.: B4008118
M. Wt: 354.4 g/mol
InChI Key: KFRBCHSPAIZUSD-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)propanamide is a useful research compound. Its molecular formula is C20H22N2O4 and its molecular weight is 354.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 354.15795719 g/mol and the complexity rating of the compound is 610. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Properties

Compounds with the 4-acetylphenyl fragment have been synthesized and tested for their antibacterial and antifungal activities. The study shows that 3-(4-Acetylphenyl)-(2-methyl)-2-chloro(bromo, thiocyanato)propanamides and 5-(4-Acetylphenyl)substituted 2-aminothiazol-4(5H)-ones exhibit antimicrobial properties, which could be of interest in developing new antimicrobial agents (Baranovskyi et al., 2018).

Nonlinear Optical Materials

The compound 8-(4'-Acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane (APDA) has been identified as a new organic material for nonlinear optical devices. It demonstrates significant potential for application in frequency doublers of laser diodes in the blue region due to its effective second harmonic generation (Kagawa et al., 1994).

Organic Synthesis and Theoretical Studies

Research on N-cyclohexyl-3-oxo-2-(3-oxo-2-azaspiro[4.5] decan-2-yl)-3-arylpropanamides and N-(tert-butyl)-2-(3-oxo-2-azaspiro[4.5]decan-2-yl)-2-arylacetamide derivatives, which share a core structural similarity, has contributed to the understanding of intramolecular hydrogen bond strength influenced by electron-donating and withdrawing groups. This knowledge is crucial for designing compounds with specific electronic properties (Amirani Poor et al., 2018).

Crystal Structure and Surface Analysis

The crystal structure and surface analysis of related acyl thiourea derivatives have provided insights into the roles of hydrogen bonding, C–H⋯π, π⋯π, van der Waals interactions, and crystal packing in determining the stability and reactivity of such compounds. These findings have implications for the design and synthesis of novel organic materials with desired properties (Khalid et al., 2022).

Photocatalysis

Studies on the TiO2 catalyzed degradation of similar anilides, including N-(3,4-dichlorophenyl)propanamide, have revealed the mechanisms of photocatalytic degradation, providing valuable information for environmental cleanup and the design of more eco-friendly herbicides (Sturini et al., 1997).

Properties

IUPAC Name

N-(4-acetylphenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-11(23)12-4-6-15(7-5-12)21-16(24)8-9-22-19(25)17-13-2-3-14(10-13)18(17)20(22)26/h4-7,13-14,17-18H,2-3,8-10H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFRBCHSPAIZUSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CCN2C(=O)C3C4CCC(C4)C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-acetylphenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)propanamide
Reactant of Route 2
Reactant of Route 2
N-(4-acetylphenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)propanamide
Reactant of Route 3
Reactant of Route 3
N-(4-acetylphenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)propanamide
Reactant of Route 4
Reactant of Route 4
N-(4-acetylphenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)propanamide
Reactant of Route 5
Reactant of Route 5
N-(4-acetylphenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)propanamide
Reactant of Route 6
Reactant of Route 6
N-(4-acetylphenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.